molecular formula C15H26O2 B1264511 Lairdinol A

Lairdinol A

Cat. No.: B1264511
M. Wt: 238.37 g/mol
InChI Key: LGKGTMWCBFNQHP-YTFOTSKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lairdinol A is a natural product found in Leptosphaeria maculans with data available.

Scientific Research Applications

Synthesis and Structural Confirmation

  • Enantiospecific Total Synthesis : Lairdinol A, a component of the phytotoxin depsilairdin, was synthesized in a study without using protecting groups. This synthesis, achieved in 12 steps with an 18% overall yield, confirmed the absolute configurations of this compound and its enantiomer, cyperusol C (Pardeshi & Ward, 2008).

Phytotoxicity and Host-Selective Toxins

  • Total Synthesis of Depsilairdin : Depsilairdin, which includes this compound, is a host-selective phytotoxin isolated from Leptosphaeria maculans. Its synthesis involved N-terminal extension and esterification with this compound. This study highlights the importance of this compound in depsilairdin's host-selective toxicity toward certain plants (Ward & Pardeshi, 2010).

Properties

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(1S,4S,4aS,6S,8aS)-4,8a-dimethyl-6-prop-1-en-2-yl-1,2,3,4a,5,6,7,8-octahydronaphthalene-1,4-diol

InChI

InChI=1S/C15H26O2/c1-10(2)11-5-7-14(3)12(9-11)15(4,17)8-6-13(14)16/h11-13,16-17H,1,5-9H2,2-4H3/t11-,12-,13-,14-,15-/m0/s1

InChI Key

LGKGTMWCBFNQHP-YTFOTSKYSA-N

Isomeric SMILES

CC(=C)[C@H]1CC[C@@]2([C@H](CC[C@]([C@H]2C1)(C)O)O)C

Canonical SMILES

CC(=C)C1CCC2(C(CCC(C2C1)(C)O)O)C

Synonyms

lairdinol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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